molecular formula C7H7ClO B1581992 5-Chloro-2-methylphenol CAS No. 5306-98-9

5-Chloro-2-methylphenol

Cat. No.: B1581992
CAS No.: 5306-98-9
M. Wt: 142.58 g/mol
InChI Key: KKFPXGXMSBBNJI-UHFFFAOYSA-N
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Description

5-Chloro-2-methylphenol, also known as 5-chloro-o-cresol, is an organic compound with the molecular formula C7H7ClO and a molecular weight of 142.58 g/mol . It is a chlorinated derivative of o-cresol and is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylphenol can be synthesized through the hydroxylation of p-chlorotoluene . Another method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of o-cresol. The process involves the use of chlorine gas and a suitable catalyst, such as ferric chloride, to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an antimicrobial agent and its use as an intermediate in various chemical syntheses highlight its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFPXGXMSBBNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201126
Record name 5-Chloro-o-cresol
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5306-98-9
Record name 5-Chloro-2-methylphenol
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Record name 5-Chloro-2-methylphenol
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Record name 5-Chloro-2-methylphenol
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Record name 5-Chloro-o-cresol
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Record name 5-chloro-o-cresol
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Record name 5-Chloro-2-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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